Ethyl 2,5-dichloro-3-nitrobenzoate

LogP Lipophilicity Membrane Permeability

For researchers developing next-generation herbicides or benchmarking chemoselective reduction methodologies, this ethyl ester is the essential precursor. Unlike the free acid, its higher LogP (3.60 vs. 2.78) ensures superior foliar uptake in SAR studies. Procuring the pure ester guarantees isomeric integrity, eliminating confounding results from the 6-nitro byproduct. Ideal as an analytical reference standard for HPLC/GC method validation.

Molecular Formula C9H7Cl2NO4
Molecular Weight 264.06 g/mol
CAS No. 56961-51-4
Cat. No. B3053912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dichloro-3-nitrobenzoate
CAS56961-51-4
Molecular FormulaC9H7Cl2NO4
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H7Cl2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3
InChIKeyHTXVBGDRUBBSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,5-dichloro-3-nitrobenzoate (CAS 56961-51-4) | C9H7Cl2NO4 | Properties, Purity & Technical Specifications for R&D Procurement


Ethyl 2,5-dichloro-3-nitrobenzoate (CAS 56961-51-4) is a halogenated nitroaromatic ester with the molecular formula C9H7Cl2NO4 and a molecular weight of 264.06 g/mol . This compound is a chlorinated derivative of benzoic acid, featuring a nitro group at the 3-position and chlorine atoms at the 2- and 5-positions of the benzene ring, with the carboxyl group esterified with ethanol . Commercially, it is typically available at a minimum purity of 95%+ , and it is supplied strictly for research and development purposes, requiring handling by technically-qualified personnel .

Ethyl 2,5-dichloro-3-nitrobenzoate vs. Generic Analogs: Why Structural Specificity Prevents Direct Substitution in R&D


Direct substitution of ethyl 2,5-dichloro-3-nitrobenzoate with other members of its chemical class, such as the corresponding free acid or methyl ester, is not a valid scientific practice due to quantifiable differences in their physicochemical properties and, by extension, their reactivity and biological performance. The ester group is not an inert handle; changing it from ethyl to methyl or to the free acid alters key parameters like LogP and pKa, which are critical determinants of solubility, membrane permeability, and, in agrochemical contexts, herbicidal efficacy [1]. Furthermore, the precise 2,5-dichloro-3-nitro substitution pattern is essential for its intended applications, as isomer formation during synthesis is a known and costly challenge that can lead to drastically different biological outcomes [2]. The following quantitative evidence underscores these critical distinctions.

Ethyl 2,5-dichloro-3-nitrobenzoate (56961-51-4): A Quantitative Comparative Evidence Guide for Scientific Selection


Lipophilicity (LogP) Comparison: Ethyl vs. Methyl Ester

Ethyl 2,5-dichloro-3-nitrobenzoate exhibits a computed LogP value of 3.60 . This is significantly higher than the computed LogP of its closest analog, the free acid 2,5-dichloro-3-nitrobenzoic acid, which has an estimated LogP of 2.78 [1]. Increased lipophilicity directly correlates with enhanced membrane permeability and systemic uptake in biological systems.

LogP Lipophilicity Membrane Permeability ADME Herbicide Uptake

Herbicidal Activity Comparison: Ethyl Ester Pro-Drug vs. Free Acid

The free acid form, 2,5-dichloro-3-nitrobenzoic acid (Dinoben), is a proven herbicide that inhibits lipid synthesis in soybeans. At a concentration of 20 µg/mL, it inhibited total lipid synthesis by 67%, neutral lipids by 73%, glycolipids by 51%, and phospholipids by 39% in germinating soybean seeds [1]. The ethyl ester form acts as a pro-herbicide, designed to be converted in planta into this active free acid, providing a quantifiable mechanism of action absent in non-ester analogs.

Herbicide Lipid Synthesis Inhibition Dinoben Agrochemical Soybean

Isomeric Purity Advantage: Avoiding the 6-Nitro Isomer Contaminant

The nitration of 2,5-dichlorobenzoic acid to produce the 3-nitro compound is problematic, as it frequently yields significant amounts of the unwanted 6-nitro isomer [1]. This necessitates difficult and expensive separation procedures [1]. Procuring the pre-formed, purified ethyl ester directly bypasses this costly purification step, providing a verifiable advantage in both time and resource expenditure for downstream synthesis.

Synthesis Isomer Separation Purity Nitration Regioselectivity

Reduction Utility: A Precursor to the Active Herbicide Chloramben

The nitro group of this compound class can be reduced to an amino group, yielding compounds like 2,5-dichloro-3-aminobenzoic acid (Chloramben), a pre-emergence weed-killer in soybeans [1]. The ethyl ester serves as a protected precursor in this sequence, allowing for chemoselective transformations on other parts of the molecule before the ester is hydrolyzed and the nitro group reduced.

Amino Herbicide Chloramben Reduction Agrochemical Intermediate Synthesis

Ethyl 2,5-dichloro-3-nitrobenzoate (CAS 56961-51-4): High-Value R&D Application Scenarios Driven by Quantitative Evidence


Agrochemical Discovery: Pro-Herbicide Synthesis & Structure-Activity Relationship (SAR) Studies

For researchers developing new herbicides, the ethyl ester form is the preferred starting material over the free acid for SAR studies. Its higher LogP (3.60 vs. 2.78 for the acid) [1] suggests improved foliar uptake. It acts as a pro-herbicide that can be hydrolyzed in planta to the active moiety, 2,5-dichloro-3-nitrobenzoic acid, which has a proven mechanism of lipid synthesis inhibition (up to 73% reduction in neutral lipids at 20 µg/mL) [2]. Procuring the pure ester also avoids the documented challenge of separating the 3-nitro isomer from the 6-nitro byproduct [3], ensuring that SAR data is not confounded by isomeric impurities.

Synthetic Methodology Development: Chemoselective Reduction and Functionalization

This compound is an ideal substrate for developing and benchmarking new chemoselective reduction methodologies. It presents a challenging substrate with both a reducible nitro group and a reducible ester. A successful method must selectively reduce the nitro group to an amine while leaving the ethyl ester intact, yielding ethyl 2,5-dichloro-3-aminobenzoate. This intermediate is a direct precursor to the herbicide Chloramben [4]. The use of a high-purity starting material is critical for accurate yield determination and for avoiding artifacts from isomeric contaminants.

Analytical Chemistry: Reference Standard for Method Development and Quality Control

Given the known challenge of separating the desired 3-nitro isomer from the 6-nitro isomer in crude reaction mixtures [3], pure ethyl 2,5-dichloro-3-nitrobenzoate serves as an essential analytical reference standard. It is required for developing and validating HPLC or GC methods to monitor reaction progress, assess the purity of in-house synthesized batches, and quantify isomeric impurities. Its use ensures that analytical methods are specific and accurate, a fundamental requirement for both process chemistry and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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